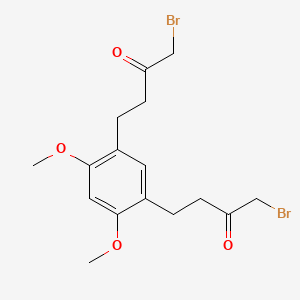![molecular formula C9H14 B14388397 Bicyclo[4.1.0]heptane, 3-ethenyl- CAS No. 89914-05-6](/img/structure/B14388397.png)
Bicyclo[4.1.0]heptane, 3-ethenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane, 3-ethenyl-, can be synthesized using the Simmons-Smith reaction. This involves the reaction of diiodomethane with a zinc-copper couple on cyclohexene in diethyl ether . The reaction proceeds under mild conditions and yields the desired bicyclic compound.
Industrial Production Methods
While specific industrial production methods for Bicyclo[4.1.0]heptane, 3-ethenyl-, are not well-documented, the Simmons-Smith reaction provides a feasible route for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the necessary reagents and conditions are maintained.
化学反応の分析
Types of Reactions
Bicyclo[4.1.0]heptane, 3-ethenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products
Oxidation: Produces alcohols, ketones, or carboxylic acids.
Reduction: Yields more saturated hydrocarbons.
Substitution: Results in halogenated derivatives.
科学的研究の応用
Bicyclo[4.1.0]heptane, 3-ethenyl-, has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of Bicyclo[4.1.0]heptane, 3-ethenyl-, involves its interaction with various molecular targets. Its unique bicyclic structure allows it to participate in specific chemical reactions, influencing pathways such as oxidation and reduction. The compound’s reactivity is largely determined by the strain in its cyclopropane ring, which makes it more susceptible to certain reactions.
類似化合物との比較
Similar Compounds
Bicyclo[3.1.1]heptane: Another bicyclic hydrocarbon with a different ring structure.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a highly strained structure.
Cyclohexane: A monocyclic hydrocarbon that serves as a simpler analog.
Uniqueness
Bicyclo[4.1.0]heptane, 3-ethenyl-, is unique due to its fused ring system, which imparts distinct chemical properties. The presence of both cyclopropane and cyclohexane rings in a single molecule makes it an interesting subject for studying ring strain and reactivity.
特性
CAS番号 |
89914-05-6 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
3-ethenylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H14/c1-2-7-3-4-8-6-9(8)5-7/h2,7-9H,1,3-6H2 |
InChIキー |
UOXBPSNLVCOLCZ-UHFFFAOYSA-N |
正規SMILES |
C=CC1CCC2CC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


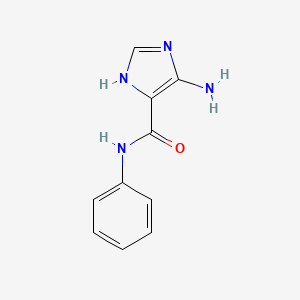
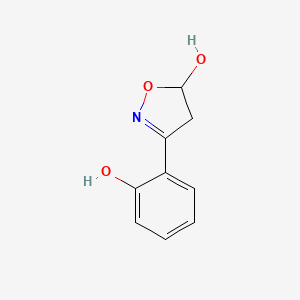
![N-(2-Methylprop-1-en-1-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B14388326.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14388341.png)

silane](/img/structure/B14388359.png)
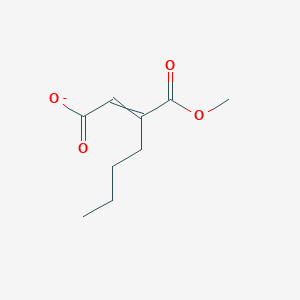
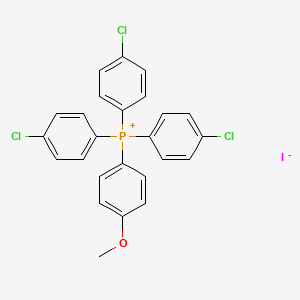
![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
![1,1'-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14388387.png)
![2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B14388388.png)
![1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388389.png)
